Boc-Lys(Boc)-Pro-OH

Overview

Description

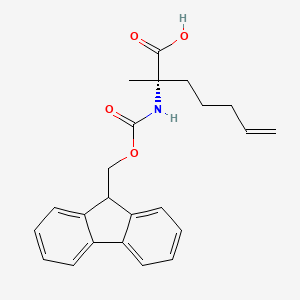

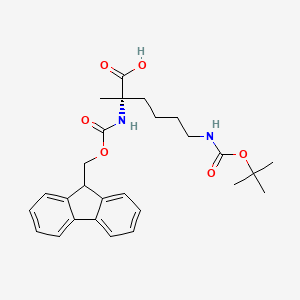

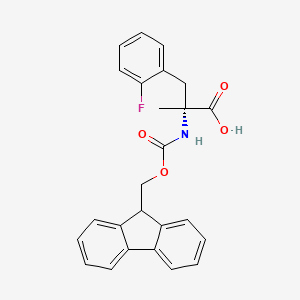

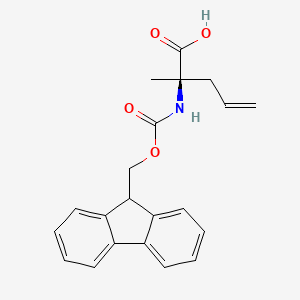

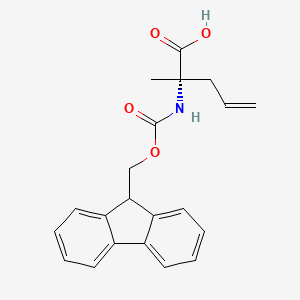

“Boc-Lys(Boc)-Pro-OH” is a derivative of the amino acid lysine. It is used in solid-phase peptide synthesis . The “Boc” in the name refers to the tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group .

Synthesis Analysis

The synthesis of “Boc-Lys(Boc)-Pro-OH” involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group is stable towards most nucleophiles and bases, allowing for an orthogonal protection strategy using a base-labile protection group .

Molecular Structure Analysis

The molecular formula of “Boc-Lys(Boc)-Pro-OH” is C16H30N2O6 . Its average mass is 346.419 Da and its monoisotopic mass is 346.210388 Da .

Chemical Reactions Analysis

“Boc-Lys(Boc)-Pro-OH” is used in peptide synthesis. The Boc group can be removed under acidic conditions, allowing for the coupling of the amino acid to other amino acids to form peptides . The Boc group is stable towards most nucleophiles and bases, which allows for selective reactions to occur on other parts of the molecule .

Scientific Research Applications

Peptide Synthesis

“Boc-Lys(Boc)-Pro-OH” is often used as a building block in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protective group used in the synthesis of peptides. It prevents unwanted peptide bonding at the amine group during the synthesis process .

Bio-labeling Reagents

This compound can be used to synthesize a heterotrifunctional peptide-based linker molecule, which is applicable as a bio-labeling reagent . Bio-labeling reagents are used to attach labels such as fluorescent dyes, enzymes, or biotin to biomolecules.

Synthesis of Lysine Derivatives

“Boc-Lys(Boc)-Pro-OH” can be used in the synthesis of lysine derivatives of azamacrocycle and anthraquinone . These derivatives have potential applications in medicinal chemistry and drug design.

Precursor for DTPA Containing Peptides

This compound can be used as a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides . DTPA is a chelating agent that has applications in medicine, particularly in radiology and oncology.

Chemical Warfare Agent Sensor

A ferrocene-amino acid conjugate, which can be synthesized using “Boc-Lys(Boc)-Pro-OH”, is used in developing chemical warfare agent (CWA) sensor . This highlights its importance in defense and security applications.

Protein Binding Studies

“Boc-Lys(Boc)-Pro-OH” is a protected analogue of a major amino acid participating in the binding of AcH to proteins . Therefore, it can be used in protein binding studies to understand the interaction between proteins and other molecules.

Mechanism of Action

Target of Action

Boc-Lys(Boc)-Pro-OH is primarily targeted towards Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins . Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

Boc-Lys(Boc)-Pro-OH interacts with its targets, the HDACs, by serving as a substrate . HDACs remove the acetyl groups from the lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The primary biochemical pathway affected by Boc-Lys(Boc)-Pro-OH is the histone acetylation-deacetylation pathway . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .

Pharmacokinetics

It is known that the compound is a solid with a molecular weight of 34642 . It has a predicted density of 1.109±0.06 g/cm3, a predicted boiling point of 514.4±45.0 °C, and a predicted vapor pressure of 5.74E-12mmHg at 25°C .

Result of Action

The result of Boc-Lys(Boc)-Pro-OH’s action is the deacetylation of histones and non-histone proteins . This can lead to changes in gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Action Environment

The action of Boc-Lys(Boc)-Pro-OH can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its predicted boiling point . .

properties

IUPAC Name |

(2S)-1-[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O7/c1-20(2,3)30-18(28)22-12-8-7-10-14(23-19(29)31-21(4,5)6)16(25)24-13-9-11-15(24)17(26)27/h14-15H,7-13H2,1-6H3,(H,22,28)(H,23,29)(H,26,27)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUJKNMOGSRQMN-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718544 | |

| Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Lys(Boc)-Pro-OH | |

CAS RN |

198475-99-9 | |

| Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.